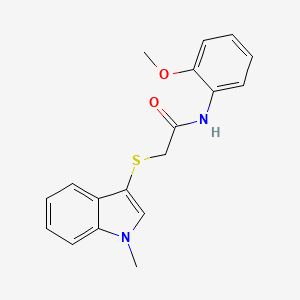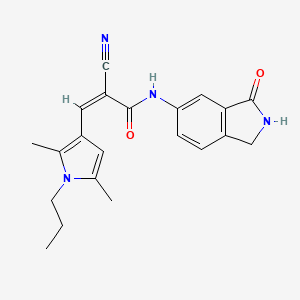
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Strategies and Pharmacology of Cyanopyridine Derivatives
- Study Overview : This review focuses on the synthetic strategies and pharmacological activities of 2-oxo-3-cyanopyridine derivatives, a structural motif similar in complexity to the compound . These derivatives exhibit diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral effects, underscoring the importance of cyanopyridines in medicinal chemistry.
- Relevance : The study highlights the potential of structurally complex cyanopyridines in drug discovery, suggesting that the compound may also possess varied pharmacological activities worth exploring (Ghosh et al., 2015).
Antifungal Pharmacophore Sites
- Study Overview : Research on compounds tested against Fusarium oxysporum reveals specific antifungal pharmacophore sites, indicating a structured approach to combating fungal diseases. The analysis of structure-activity relationships (SAR) offers insights into designing effective antifungal agents.
- Relevance : Understanding the antifungal pharmacophore sites can inform the research and development of new compounds with enhanced efficacy against fungal pathogens, potentially including the compound of interest (Kaddouri et al., 2022).
Biological Effects of Acetamide and Formamide Derivatives
- Study Overview : A review of the toxicology of acetamide, formamide, and their derivatives provides a comprehensive overview of the biological effects of these compounds, including their commercial significance and environmental impact.
- Relevance : This research sheds light on the environmental and biological implications of using complex organic compounds, offering a context for evaluating the safety and ecological impact of similar new chemical entities (Kennedy, 2001).
Environmental Concentrations of Engineered Nanomaterials
- Study Overview : A review discussing the environmental concentrations of engineered nanomaterials, including their release into various ecosystems, provides a critical perspective on the potential environmental exposure and impacts of novel synthetic compounds.
- Relevance : This study is pertinent for assessing the environmental footprint of new chemical entities, highlighting the importance of monitoring and managing the ecological effects of synthetic compounds (Gottschalk et al., 2013).
Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis
- Study Overview : Research on the acidolysis of lignin model compounds elucidates the mechanisms underlying the cleavage of β-O-4 bonds, a critical reaction in lignin degradation and valorization processes.
- Relevance : Understanding these mechanisms can inform the development of new synthetic pathways and the valorization of lignin, suggesting potential catalytic or synthetic applications for complex compounds like the one (Yokoyama, 2015).
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-4-7-25-13(2)8-16(14(25)3)9-17(11-22)20(26)24-18-6-5-15-12-23-21(27)19(15)10-18/h5-6,8-10H,4,7,12H2,1-3H3,(H,23,27)(H,24,26)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHICHKTWVBANY-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC3=C(CNC3=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NC2=CC3=C(CNC3=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

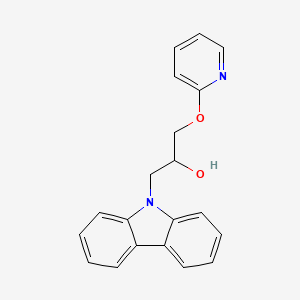

![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)
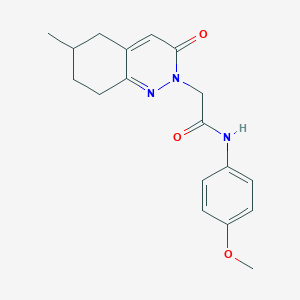
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)


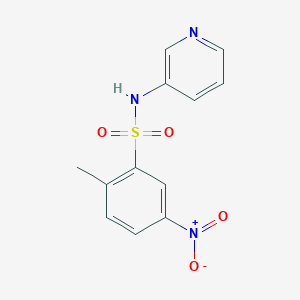
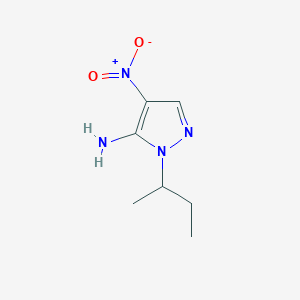
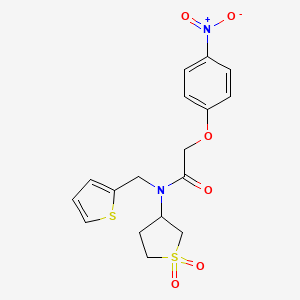
![3,4,5-trimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626166.png)
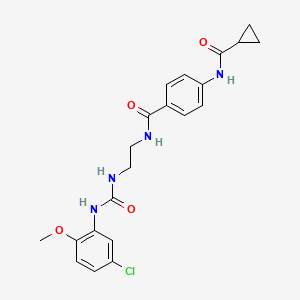
![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)
